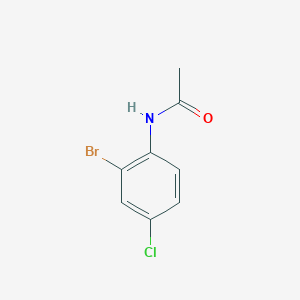

N-(2-bromo-4-chlorophenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromo-4-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRJRUAYMSVQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300375 | |

| Record name | N-(2-bromo-4-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57045-85-9 | |

| Record name | N-(2-Bromo-4-chlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57045-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 136497 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057045859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57045-85-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-bromo-4-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(2-bromo-4-chlorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(2-bromo-4-chlorophenyl)acetamide (CAS 57045-85-9): A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of N-(2-bromo-4-chlorophenyl)acetamide, a halogenated aromatic amide of significant interest in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and key physicochemical data to facilitate its synthesis, purification, and application in a laboratory setting.

Compound Overview and Physicochemical Properties

This compound, with the CAS number 57045-85-9, is a disubstituted acetanilide. Its structure features a phenyl ring substituted with a bromine atom at the 2-position, a chlorine atom at the 4-position, and an acetamido group at the 1-position. This substitution pattern imparts specific chemical reactivity and physical properties that are valuable in various synthetic applications, such as a reagent in palladium-catalyzed direct arylation reactions.[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57045-85-9 | [2] |

| Molecular Formula | C₈H₇BrClNO | [2] |

| Molecular Weight | 248.50 g/mol | [2] |

| Melting Point | 127.39 °C | [3] |

| Boiling Point | Not available | |

| Water Solubility | 363.92 mg/L | [3] |

| Flash Point | 166.1 °C | [3] |

| Appearance | White to cream crystals or powder | |

| IUPAC Name | This compound | [2] |

| InChI Key | FXRJRUAYMSVQKU-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)NC1=C(C=C(C=C1)Cl)Br | [3] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the regioselective bromination of a suitable aniline precursor, followed by N-acetylation.

Step 1: Synthesis of the Precursor, 2-Bromo-4-chloroaniline

The immediate precursor for the target compound is 2-bromo-4-chloroaniline (CAS 873-38-1).[4] This intermediate is typically synthesized from 4-chloroaniline via electrophilic aromatic substitution. A common and effective method involves the use of N-Bromosuccinimide (NBS) as the bromine source.[4]

Experimental Protocol: Synthesis of 2-Bromo-4-chloroaniline

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-chloroaniline in a suitable solvent such as carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer.[4]

-

Reagent Addition: At room temperature (20 °C), add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.[4] The reaction is typically rapid and regioselective.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Aromatic amines can be visualized on a TLC plate, often with the aid of a suitable stain or UV light.[5][6]

-

Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution to remove the succinimide byproduct. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

-

Purification: The crude 2-bromo-4-chloroaniline can be purified by recrystallization or column chromatography to yield a white solid.[7] The melting point of pure 2-bromo-4-chloroaniline is 64-68 °C.

Step 2: N-Acetylation of 2-Bromo-4-chloroaniline

The final step is the N-acetylation of 2-bromo-4-chloroaniline. This is a classic nucleophilic acyl substitution reaction where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of an acetylating agent.[8][9] Acetic anhydride or acetyl chloride are commonly used for this transformation.[10] The use of a weak base, such as pyridine or potassium carbonate, is often employed to neutralize the acid byproduct (acetic acid or HCl).[8][11]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the purified 2-bromo-4-chloroaniline in a suitable solvent. Glacial acetic acid can serve as both a solvent and a catalyst.[12]

-

Reagent Addition: Slowly add acetic anhydride to the solution.[10] If using acetyl chloride, the reaction is often performed in the presence of a base like pyridine to scavenge the HCl produced.[8]

-

Heating: The reaction mixture is typically heated to reflux for a short period (e.g., 10-15 minutes) to ensure complete reaction.[10]

-

Precipitation: After cooling, the reaction mixture is poured into ice-cold water with stirring to precipitate the crude this compound.[10]

-

Isolation: The solid product is collected by vacuum filtration and washed with cold water to remove any remaining acid and other water-soluble impurities.[10]

Caption: Synthetic workflow for this compound.

Purification and Characterization

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[13] The principle relies on the differential solubility of the compound in a hot versus a cold solvent.[14] For acetanilides, water is often a suitable recrystallization solvent, as they tend to be more soluble in hot water than in cold water.[14][15]

Experimental Protocol: Recrystallization of this compound

-

Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For many acetanilides, a mixture of ethanol and water or simply hot water can be effective.[14][16]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of boiling solvent to completely dissolve it.[14] Using an excess of solvent will result in a lower yield.[14]

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them.[14] The charcoal is then removed by hot filtration.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14] The flask can then be placed in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.[14] The crystals are then dried, for example, in a desiccator or a vacuum oven.

Caption: General workflow for purification by recrystallization.

Characterization Techniques

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities typically depress and broaden the melting point range.[13][14]

-

Spectroscopy:

-

¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides detailed information about the molecular structure. The number of signals, their chemical shifts, and splitting patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can be used to confirm the substitution pattern of the aromatic ring and the presence of the acetamido group.

-

IR (Infrared) Spectroscopy: Can confirm the presence of key functional groups. Expect characteristic peaks for the N-H stretch, C=O stretch (amide I band), and N-H bend (amide II band), as well as absorptions corresponding to the substituted aromatic ring.

-

MS (Mass Spectrometry): Determines the molecular weight and can provide information about the fragmentation pattern, which can help in structure elucidation. The isotopic pattern due to the presence of bromine and chlorine will be a key feature in the mass spectrum.

-

Published spectral data for this compound can be found in databases such as PubChem, which can be used for comparison.[2]

-

Thin Layer Chromatography (TLC): A quick and effective method to assess the purity of the compound and to monitor the progress of reactions.[17][18] A single spot on the TLC plate for the purified product in an appropriate solvent system indicates a high degree of purity.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place in a tightly sealed container.

For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate. This guide has provided a detailed technical overview of its synthesis, purification, and characterization, grounded in established chemical principles and laboratory practices. By following the outlined protocols and understanding the underlying causality, researchers can confidently prepare and utilize this compound in their synthetic endeavors.

References

- Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.

- CDN. (n.d.). Exp 1 - Recrystallization of Acetanilide.

- Chemchart. (n.d.). This compound (57045-85-9).

- Scribd. (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline.

- ResearchGate. (2011). Mechanism of aniline acetylation reaction (Koreeda, 2011).

- CDN. (n.d.). Exp 1 - Recrystallization of Acetanilide.

- Scribd. (n.d.). GRP 7 Re Crystallization of Pure Acetanilide.

- JoVE. (2020). Video: Recrystallization - Procedure.

- PubChem. (n.d.). This compound.

- Scribd. (n.d.). Acetylation of Aniline.

- Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.

- RSC Publishing. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.

- RSC Publishing. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.

- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.

- ResearchGate. (n.d.). Thin Layer Chromatography and Amides.

Sources

- 1. 2'-BROMO-4'-CHLOROACETANILIDE | 57045-85-9 [chemicalbook.com]

- 2. This compound | C8H7BrClNO | CID 282685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (57045-85-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. 2-Bromo-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. scribd.com [scribd.com]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 15. Video: Recrystallization - Procedure [jove.com]

- 16. scribd.com [scribd.com]

- 17. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 18. researchgate.net [researchgate.net]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

N-(2-bromo-4-chlorophenyl)acetamide chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of N-(2-bromo-4-chlorophenyl)acetamide

Introduction

This compound is a halogenated acetanilide derivative that serves as a pivotal intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring both bromine and chlorine atoms on the phenyl ring, makes it a valuable building block for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical research sectors.[1] The presence of multiple reactive sites on the molecule allows for diverse chemical transformations, enabling its use in the development of novel compounds with potential biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, reactivity, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, application in reactions, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 57045-85-9 | PubChem[2] |

| Molecular Formula | C₈H₇BrClNO | PubChem[2] |

| Molecular Weight | 248.50 g/mol | PubChem[2] |

| Exact Mass | 246.93995 Da | PubChem[2] |

| Physical Form | Solid (inferred from related compounds) | N/A |

| XLogP3 (Lipophilicity) | 2.2 (Computed) | PubChem[2] |

| InChI | InChI=1S/C8H7BrClNO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) | PubChem[2] |

| InChIKey | FXRJRUAYMSVQKU-UHFFFAOYSA-N | PubChem[2] |

| SMILES | CC(=O)NC1=C(C=C(C=C1)Cl)Br | PubChem[2] |

Synthesis and Purification

The most direct and common method for synthesizing this compound is through the N-acetylation of the corresponding aniline, 2-bromo-4-chloroaniline. This reaction is a standard transformation in organic chemistry, valued for its high efficiency and the general availability of the starting materials.

Causality in Synthesis Design

The choice of N-acetylation is predicated on the nucleophilic character of the amine group on the 2-bromo-4-chloroaniline precursor. An electrophilic acetylating agent, such as acetyl chloride or acetic anhydride, is introduced to form the stable amide bond. The reaction is typically performed in the presence of a mild base (e.g., pyridine or triethylamine) which serves to neutralize the acidic byproduct (HCl or acetic acid), driving the reaction to completion. Dichloromethane is often chosen as the solvent due to its inert nature and ability to dissolve the reactants while facilitating easy removal post-reaction.

General Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative method adapted from standard procedures for aniline acetylation.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-chloroaniline (1.0 eq) in dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

-

Acetylation: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours or until TLC analysis indicates the consumption of the starting aniline.

-

Aqueous Workup: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes excess base, while the basic wash removes excess acetyl chloride and acidic byproducts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.

Spectroscopic Characterization

Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. The expected spectral features are outlined below.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the acetyl methyl protons. The three aromatic protons on the substituted ring will appear as a complex set of multiplets or doublets in the δ 7.0-8.5 ppm region. The methyl (CH₃) protons of the acetamide group will appear as a sharp singlet, typically around δ 2.2 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides confirmation of the carbon framework.[2] It should display eight distinct signals: one for the methyl carbon, one for the carbonyl carbon (typically δ > 165 ppm), and six for the aromatic carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.[2] Characteristic absorption bands include:

-

N-H Stretch: A sharp peak around 3300-3250 cm⁻¹.

-

C=O (Amide I) Stretch: A strong, sharp peak around 1670-1650 cm⁻¹.

-

Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.

-

C-Br/C-Cl Stretches: Absorptions in the fingerprint region below 800 cm⁻¹.

-

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight. The mass spectrum would be expected to show a molecular ion (M⁺) peak cluster corresponding to the molecular weight of 248.50 g/mol . A key feature would be the characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M+2 peaks of ~1:1 ratio) and one chlorine atom (M⁺ and M+2 peaks of ~3:1 ratio), resulting in a complex and highly diagnostic cluster.

Chemical Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate due to its multiple reactive handles. The aromatic ring can undergo further electrophilic substitution, though the existing substituents are deactivating. The bromine atom is susceptible to replacement via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse carbon or nitrogen-based functionalities.

The N-phenylacetamide scaffold is a common motif in many biologically active compounds.[4] Derivatives of related acetamides have been investigated for their potential as antibacterial, anticonvulsant, and antiviral agents.[4] For instance, research has shown that N-phenylacetamide derivatives can be used to synthesize novel compounds with significant antibacterial activity against various strains, including multidrug-resistant bacteria.[4] This positions this compound as a valuable starting material for medicinal chemistry campaigns aimed at discovering new therapeutic agents.

Caption: Potential synthetic pathways and applications for this compound.

Safety, Handling, and Storage

GHS Hazard Classification (Inferred)

-

Pictograms:

-

Health Hazard

-

Irritant

-

-

Signal Word: Warning

| Hazard Statements | Precautionary Statements |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |

| H315: Causes skin irritation.[6] | P264: Wash face, hands and any exposed skin thoroughly after handling.[6] |

| H319: Causes serious eye irritation.[6] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] |

| H335: May cause respiratory irritation.[5] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6] |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] | |

| P501: Dispose of contents/container to an approved waste disposal plant.[6] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow product to enter drains or waterways.

Conclusion

This compound is a synthetically valuable compound with significant potential as a building block in medicinal chemistry and materials science. Its well-defined chemical properties, coupled with its versatile reactivity, make it an important tool for researchers. Proper understanding of its synthesis, characterization, and safe handling protocols is essential for its effective and responsible use in the laboratory.

References

- This compound.

- N-(4-Bromophenyl)-2-chloroacetamide.

- Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, Volume 3 Issue 12, June 2020. [Link]

- This compound (57045-85-9). Chemchart. [Link]

- 4'-Bromo-2'-chloroacetanilide.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H7BrClNO | CID 282685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. irejournals.com [irejournals.com]

- 5. N-(4-Bromo-2-chlorophenyl)acetamide | 3460-23-9 [sigmaaldrich.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to the Molecular Structure of N-(2-bromo-4-chlorophenyl)acetamide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure, synthesis, and physicochemical properties of N-(2-bromo-4-chlorophenyl)acetamide. By integrating theoretical principles with practical experimental data, this document serves as a comprehensive resource for professionals engaged in organic synthesis and medicinal chemistry.

Introduction and Significance

This compound, a halogenated aromatic amide, belongs to the acetanilide class of compounds. Acetanilides are significant pharmacophores and versatile intermediates in the synthesis of more complex molecules. The specific substitution pattern of a bromo group ortho to the acetamido moiety and a chloro group para to it creates a unique electronic and steric environment, influencing its reactivity and potential biological activity. Understanding its precise molecular architecture is fundamental for its application in drug design and as a building block in synthetic chemistry.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Synonyms: 2'-Bromo-4'-chloroacetanilide, N-Acetyl 2-bromo-4-chloroaniline[1][4]

Below is a diagram illustrating the chemical structure of the molecule.

Sources

N-(2-bromo-4-chlorophenyl)acetamide IUPAC name

An In-Depth Technical Guide to N-(2-bromo-4-chlorophenyl)acetamide: Synthesis, Characterization, and Applications

Compound Identification and Significance

This compound, confirmed by the International Union of Pure and Applied Chemistry (IUPAC), is a halogenated aromatic amide.[1] It belongs to the class of acetanilides, which are derivatives of aniline. This compound and its structural isomers are of significant interest to researchers in medicinal chemistry and materials science. Halogen-substituted aniline derivatives serve as crucial intermediates and building blocks in the synthesis of more complex molecules, particularly for pharmaceutical and agrochemical research.[2] The presence of bromo and chloro substituents on the phenyl ring provides specific steric and electronic properties, making it a versatile precursor for developing novel bioactive compounds.[2]

Caption: Chemical structure and key identifiers.

Physicochemical and Spectroscopic Properties

The precise characterization of this compound is fundamental for its application in synthesis and research. The table below summarizes its key physicochemical properties, compiled from authoritative chemical databases.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₇BrClNO | PubChem[1] |

| Molecular Weight | 248.50 g/mol | PubChem[1] |

| CAS Number | 57045-85-9 | PubChem[1] |

| Synonyms | 2'-Bromo-4'-chloroacetanilide, N-Acetyl 2-bromo-4-chloroaniline | PubChem[1], Santa Cruz Biotechnology[3] |

| Appearance | Solid (powder/crystalline) | Thermo Fisher Scientific[4] |

| Melting Point | 151-152 °C (for isomer N-(4-bromo-2-chlorophenyl)acetamide) | Benchchem[2] |

Synthesis: Mechanistic Rationale and Experimental Protocol

The synthesis of this compound is most commonly achieved via the N-acetylation of its corresponding aniline precursor, 2-bromo-4-chloroaniline. This approach is favored for its high efficiency and selectivity.

Causality Behind the Synthetic Strategy

In multi-step syntheses that may involve electrophilic aromatic substitution (such as halogenation), the amine group of an aniline is highly activating and ortho-, para-directing. Direct bromination of aniline, for example, typically leads to the formation of 2,4,6-tribromoaniline because the reaction is difficult to control.[5]

To moderate this high reactivity and achieve regioselectivity, the amine is often "protected" by converting it into an acetamido group (-NHCOCH₃). This strategic choice has two primary benefits:

-

Reactivity Moderation : The acetyl group is electron-withdrawing, which delocalizes the nitrogen's lone pair of electrons into the carbonyl group, thereby reducing the activation of the benzene ring.[5] This makes the subsequent electrophilic substitution reactions more controllable.

-

Steric Hindrance : The bulky acetamido group sterically hinders the ortho positions, favoring substitution at the para position.

Therefore, the most logical and field-proven pathway involves the acetylation of the pre-functionalized aniline, 2-bromo-4-chloroaniline.

Experimental Protocol: N-Acetylation of 2-Bromo-4-chloroaniline

This protocol is adapted from established methodologies for the N-acetylation of anilines.[6]

Reagents and Equipment:

-

2-Bromo-4-chloroaniline (1.0 equiv)

-

Acetic anhydride (1.0-1.2 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.05 equiv, catalyst)

-

Chloroform (or Dichloromethane) as solvent

-

50 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Equipment for flash chromatography

Procedure:

-

In a 50-mL round-bottom flask, dissolve 2-bromo-4-chloroaniline (e.g., 5.0 mmol) in chloroform (20 mL).

-

Add a catalytic amount of DMAP (e.g., 0.05 equiv, 0.25 mmol).

-

Add acetic anhydride (e.g., 1.0 equiv, 5.0 mmol) dropwise to the stirred solution.

-

Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with distilled water (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Caption: General workflow for synthesis and purification.

Purification and Structural Characterization

A self-validating protocol requires rigorous purification and characterization to confirm the identity and purity of the final compound.

Purification

The crude product obtained from the synthesis should be purified. Flash column chromatography using a solvent system such as ethyl acetate/n-hexane is a highly effective method for isolating the desired acetamide.[6]

Analytical Validation

The structure and purity of the synthesized this compound must be confirmed using a combination of spectroscopic methods.[7]

| Technique | Purpose | Expected Observations |

| ¹H NMR | Confirms the proton environment and regiochemistry. | Aromatic protons in the C6H3 ring, a singlet for the methyl (CH₃) group, and a broad singlet for the amide (N-H) proton. |

| ¹³C NMR | Verifies the carbon skeleton. | Peaks corresponding to the methyl carbon, carbonyl carbon, and distinct aromatic carbons (including those bonded to Br, Cl, and N).[1] |

| FTIR | Identifies key functional groups. | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O amide stretching (around 1670 cm⁻¹), and C-Br/C-Cl stretches in the fingerprint region.[7] |

| Mass Spec. | Determines molecular weight and elemental composition. | A molecular ion peak [M]⁺ corresponding to 248.50 g/mol , with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). |

| Melting Point | Assesses purity. | A sharp melting point range consistent with literature values indicates high purity. Impurities typically broaden and depress the melting point.[8] |

Applications in Drug Discovery

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[9] this compound serves as a key building block for creating more elaborate molecules with potential therapeutic value.

-

Antimicrobial Agents : Halogenated acetanilides have demonstrated antimicrobial properties.[2] The specific substitution pattern can be fine-tuned to optimize activity against various bacterial and fungal strains.

-

Enzyme Inhibitors : Derivatives of N-phenylacetamide have been investigated as inhibitors for various enzymes. For instance, a complex derivative of N-(2-Bromophenyl) acetamide was recently synthesized and evaluated as a potent anti-diabetic agent by inhibiting α-glucosidase and α-amylase.[10]

-

Anticonvulsants : The N-phenylacetamide core is found in certain anticonvulsant drugs, highlighting its importance in central nervous system research.[9]

Caption: Role as a scaffold in discovery chemistry.

Safety and Handling

-

Hazards : Compounds in this class are typically classified as irritants. They may cause skin irritation, serious eye irritation, and respiratory irritation.[4][11]

-

Personal Protective Equipment (PPE) : Always handle the compound in a well-ventilated area or a chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a well-defined chemical entity whose synthesis and characterization rely on established and verifiable organic chemistry principles. Its true value for drug development professionals lies in its role as a versatile synthetic intermediate. The strategic placement of halogen atoms provides chemical handles for further modification, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents. This guide provides the foundational knowledge required to synthesize, validate, and strategically utilize this compound in a research setting.

References

- PubChem. This compound.

- PubChem. N-(4-Bromophenyl)-2-chloroacetamide.

- Bogdanović, A., et al. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]

- IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)

- PubChem. 4'-Bromo-2'-chloroacetanilide.

- Organic Syntheses. Acetamide, N-bromo-. [Link]

- Chemchart. This compound (57045-85-9). [Link]

- Chemcasts. n-(4-Bromo-2-chlorophenyl)acetamide (CAS 3460-23-9) Properties. [Link]

- SpectraBase. Acetamide, N-(4-bromo-2-chlorophenyl)-. [Link]

- ResearchGate.

- Quora.

- Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

- Al-Ghorbani, M., et al. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][6]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PubMed Central. [Link]9/)

Sources

- 1. This compound | C8H7BrClNO | CID 282685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. quora.com [quora.com]

- 6. 2'-BROMO-4'-CHLOROACETANILIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. irejournals.com [irejournals.com]

- 10. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Solubility of N-(2-bromo-4-chlorophenyl)acetamide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-bromo-4-chlorophenyl)acetamide, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of solubility, presents known solubility data, and offers a detailed, field-proven protocol for the experimental determination of solubility in a range of organic solvents. By integrating theoretical principles with practical methodologies, this guide aims to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound.

Introduction: Understanding the Significance of Solubility

This compound (C₈H₇BrClNO, Molar Mass: 248.51 g/mol ) is a halogenated aromatic amide with significant potential in medicinal chemistry and organic synthesis.[1][2] The solubility of this compound is a critical physicochemical parameter that governs its behavior in various chemical processes.[3][4] Accurate knowledge of its solubility in different organic solvents is paramount for:

-

Reaction Optimization: Ensuring reactants are in the same phase for efficient chemical reactions.

-

Purification and Recrystallization: Selecting appropriate solvents to achieve high purity of the final product.[5][6]

-

Formulation Development: Designing stable and effective formulations for pharmaceutical and other applications.

-

Analytical Method Development: Choosing suitable solvents for chromatographic analysis and other characterization techniques.

This guide will explore the factors influencing the solubility of this compound and provide a robust framework for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of this compound, with its aromatic ring, amide linkage, and halogen substituents, dictates its polarity and potential for intermolecular interactions, which in turn govern its solubility. The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[7][8]

Key Molecular Features Influencing Solubility:

-

Amide Group (-CONH-): Capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), suggesting potential solubility in protic and polar aprotic solvents.

-

Aromatic Ring: The phenyl ring is nonpolar and will favor interactions with other aromatic or nonpolar solvents.

-

Halogen Substituents (-Br, -Cl): These electronegative atoms contribute to the molecule's overall polarity.

Based on these features, a qualitative prediction of solubility in various solvent classes can be made.

Table 1: Predicted and Known Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Known Quantitative Data |

| Polar Protic | Methanol, Ethanol | Moderate to High | 1 g dissolves in 16.71 g of ethanol[9] |

| Polar Aprotic | Acetone, DMSO, DMF | Moderate to High | Data not readily available |

| Nonpolar | Toluene, Hexane | Low | Data not readily available |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Data not readily available |

| Esters | Ethyl Acetate | Moderate | Data not readily available |

| Aqueous | Water | Very Low | 363.92 mg/L[10] |

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a reliable method for determining the equilibrium solubility of this compound in various organic solvents. This method is based on the isothermal shake-flask method, a gold standard for solubility measurements.

Scientific Rationale Behind the Experimental Design

The isothermal shake-flask method is chosen for its simplicity, reliability, and ability to ensure that the solution reaches equilibrium. By maintaining a constant temperature and allowing sufficient time for dissolution, this method minimizes kinetic effects and provides a true measure of thermodynamic solubility. The use of a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), ensures accurate quantification of the dissolved solute.

Experimental Workflow

Figure 1: Experimental workflow for the determination of solubility.

Step-by-Step Methodology

Materials:

-

This compound (purity > 98%)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method. A typical method might involve a C18 column and a mobile phase of acetonitrile and water.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the solute in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Interpretation and Theoretical Considerations

The experimentally determined solubility data can be rationalized by considering the intermolecular forces between the solute and the solvent.

Sources

- 1. This compound | C8H7BrClNO | CID 282685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 57045-85-9|this compound|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 5. Buy N-(4-Bromo-2-chlorophenyl)acetamide | 3460-23-9 [smolecule.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.ws [chem.ws]

- 8. youtube.com [youtube.com]

- 9. This compound [stenutz.eu]

- 10. This compound (57045-85-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

A Technical Guide to the Physicochemical Characterization of N-(2-bromo-4-chlorophenyl)acetamide: Focus on Melting and Boiling Points

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-bromo-4-chlorophenyl)acetamide is a halogenated aromatic amide of interest in medicinal chemistry and material science. As with any compound under investigation for potential pharmaceutical applications, a thorough understanding of its fundamental physicochemical properties is paramount. The melting and boiling points are critical initial indicators of purity, identity, and the intermolecular forces at play, which in turn influence solubility, stability, and bioavailability. This guide provides a comprehensive overview of the available data, experimental methodologies for determination, and the theoretical and practical significance of the melting and boiling points of this compound.

While extensive experimental data for this compound is not widely published, this guide will leverage available information, including computational estimations, and draw comparisons with structurally related isomers to provide a robust framework for its characterization.

Physicochemical Properties of this compound

A search of available chemical databases provides limited experimentally determined physical properties for this compound (CAS Number: 57045-85-9). An estimated melting point is available, though experimental boiling point data is not readily found.

| Property | Value | Source |

| Melting Point | 127.39 °C (Estimated) | EPA T.E.S.T. (via Chemchart)[1] |

| Boiling Point | Data not available | |

| Molecular Formula | C8H7BrClNO | PubChem[2] |

| Molecular Weight | 248.50 g/mol | PubChem[2] |

Note on Isomeric Differentiation: It is crucial to distinguish this compound from its isomers, as even minor changes in substituent positions can significantly alter physical properties. For instance, the related compound N-(4-bromo-2-chlorophenyl)acetamide has a reported melting point of 152 °C[3]. This underscores the importance of precise experimental determination for the specific compound of interest.

The Significance of Melting and Boiling Points in Drug Development

The determination of melting and boiling points is a fundamental aspect of pharmaceutical sciences for several key reasons:

-

Purity Assessment: A sharp, well-defined melting point is a primary indicator of a pure crystalline substance.[4][5] Impurities tend to depress and broaden the melting point range.[5]

-

Compound Identification: While not definitive on its own, the melting point is a crucial physical constant used in conjunction with spectroscopic data to confirm the identity of a synthesized compound.[5]

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same drug can have different melting points, solubilities, and stabilities, all of which can impact the drug's efficacy and safety.[6]

-

Formulation Development: The thermal properties of an active pharmaceutical ingredient (API) are critical for designing stable and effective dosage forms. For example, a low melting point might preclude certain high-temperature manufacturing processes.

-

Biopharmaceutical Properties: The melting point is related to the lattice energy of the crystal structure, which in turn affects the solubility of the compound.[7] Solubility is a key determinant of a drug's absorption and bioavailability.[7]

Experimental Determination of Melting and Boiling Points

For a compound like this compound, where experimental data is sparse, the following protocols provide standardized methods for accurate determination.

Protocol 1: Capillary Melting Point Determination

This method is the most common for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)[8]

-

Capillary tubes (sealed at one end)[9]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[4] Grind a small amount of the crystals using a mortar and pestle.[9]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[10]

-

Initial Rapid Determination (Optional but Recommended): Place the capillary tube in the melting point apparatus and heat at a rapid rate (e.g., 10-20 °C per minute) to determine an approximate melting range.[8][10] This saves time in the subsequent accurate determination.

-

Accurate Melting Point Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[10] Insert a new capillary tube with the sample. Heat at a slow, controlled rate (1-2 °C per minute) as you approach the expected melting point.[10]

-

Recording the Melting Range: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied. This range is the melting point of the sample.[9]

Diagram of Melting Point Determination Workflow

Caption: Setup for Microscale Boiling Point Determination.

Theoretical Considerations: Structure-Property Relationships

The melting and boiling points of acetanilide derivatives like this compound are influenced by several factors related to their molecular structure:

-

Intermolecular Forces: The primary forces at play are dipole-dipole interactions due to the polar amide group and London dispersion forces, which increase with molecular size and surface area. The presence of the amide group also allows for hydrogen bonding between molecules, which significantly increases both melting and boiling points compared to non-hydrogen bonding analogues.

-

Molecular Weight: Generally, as the molecular weight increases, the strength of London dispersion forces increases, leading to higher melting and boiling points. The substitution of hydrogen with heavier bromine and chlorine atoms contributes to this effect.

-

Molecular Symmetry: A more symmetrical molecule can pack more efficiently into a crystal lattice. This leads to stronger intermolecular forces within the crystal, requiring more energy to break the lattice, and thus a higher melting point. The relative positions of the bromo and chloro substituents will influence the overall symmetry of the molecule.

-

Polarity: The polar C=O and N-H bonds in the acetamide group, along with the polar C-Br and C-Cl bonds, create a significant molecular dipole moment. This leads to strong dipole-dipole interactions, contributing to higher melting and boiling points.

Conclusion

While a definitive experimental melting point and boiling point for this compound are not yet firmly established in the public literature, this guide provides the necessary framework for their determination and interpretation. The estimated melting point of 127.39 °C serves as a valuable starting point for experimental verification. For researchers and drug development professionals, the rigorous determination of these fundamental physical properties is a non-negotiable first step in the comprehensive characterization of any new chemical entity. The provided protocols and theoretical background offer a robust approach to establishing these critical data points, ensuring a solid foundation for further investigation into the therapeutic potential of this compound.

References

- Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

- GeeksforGeeks. (2025-07-23). Determination of Boiling Point of Organic Compounds. [Link]

- DETERMIN

- BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

- Vijay Nazare.

- Thoughts in Harmony. (2025-09-04).

- DETERMIN

- Chemchart. This compound (57045-85-9). [Link]

- University of Calgary.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Acetanilide: Synthesis and Key Chemical Properties. [Link]

- NANOLAB.

- University of Babylon. Experiment 1: Melting Point. [Link]

- Miami University. Experiment 1 - Melting Points. [Link]

- Chemistry LibreTexts. (2022-04-07). 6.

- PubMed. (2009-05-21). An interesting relationship between drug absorption and melting point. [Link]

- Study.com. Acetanilide Structure, Formula & Properties. [Link]

- PubMed Central. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. [Link]

- Solubility of Things. Acetanilide. [Link]

- ResolveMass Laboratories Inc.

- LATENT.AI. (2025-07-31). Drug melting point: Significance and symbolism. [Link]

- NIST WebBook. Acetamide, N-(4-bromophenyl)-. [Link]

- PubChem. This compound. [Link]

- Chemcasts. n-(4-Bromo-2-chlorophenyl)acetamide (CAS 3460-23-9) Properties. [Link]

- NIST WebBook. Acetamide, N-(4-bromophenyl)-. [Link]

- Stenutz. N-(4-bromo-2-chlorophenyl)acetamide. [Link]

- Stenutz. This compound. [Link]

Sources

- 1. This compound (57045-85-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. This compound | C8H7BrClNO | CID 282685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-bromo-2-chlorophenyl)acetamide [stenutz.eu]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. nano-lab.com.tr [nano-lab.com.tr]

- 6. resolvemass.ca [resolvemass.ca]

- 7. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomosul.edu.iq [uomosul.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

An In-Depth Technical Guide to the Infrared Spectrum Analysis of N-(2-bromo-4-chlorophenyl)acetamide

This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, tailored for researchers, scientists, and professionals in drug development. It delves into the theoretical underpinnings and practical application of IR spectroscopy for the structural elucidation and quality control of this compound.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its bonds, such as stretching and bending. This absorption pattern is unique to the molecule's structure, providing a molecular "fingerprint." For a compound like this compound, which possesses a variety of functional groups including an amide, an aromatic ring, and halogen substituents, IR spectroscopy is an invaluable tool for confirming its identity, assessing its purity, and providing insights into its molecular structure.

The this compound molecule combines a substituted aromatic ring with a secondary amide functional group. This combination gives rise to a complex and informative IR spectrum. Understanding the characteristic absorption frequencies of each functional group is paramount for accurate spectral interpretation.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The acquisition of a clean and reproducible IR spectrum is foundational to any analysis. The following protocol outlines a standard procedure for analyzing a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is common for its simplicity and minimal sample preparation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal is recommended.

Protocol:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum. This will account for any atmospheric (e.g., CO2, water vapor) and instrumental interferences.

-

-

Sample Preparation and Analysis:

-

Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and other spectral processing as needed to improve the quality of the spectrum for analysis.

-

Safety Precautions: Although this compound is not classified as a hazardous substance, it is good laboratory practice to handle it with care. It may cause skin and eye irritation.[1][2] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area.[1][2]

Spectral Interpretation: Decoding the Molecular Fingerprint

The IR spectrum of this compound can be divided into two main regions for analysis: the functional group region (4000-1400 cm⁻¹) and the fingerprint region (1400-400 cm⁻¹).

The Functional Group Region: Identifying Key Structural Moieties

This region is characterized by absorptions corresponding to the stretching vibrations of specific bonds and is instrumental in identifying the primary functional groups within the molecule.

-

N-H Stretching: As a secondary amide, this compound will exhibit a single, moderately intense N-H stretching band.[3][4] In the solid state, due to hydrogen bonding, this peak is typically observed in the range of 3370-3170 cm⁻¹ .[3]

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring give rise to weak to medium intensity bands just above 3000 cm⁻¹.[5][6][7] Expect to see absorptions in the 3100-3000 cm⁻¹ region.[8][9]

-

Aliphatic C-H Stretching: The methyl group of the acetamide moiety will show characteristic C-H stretching vibrations. These are typically found in the 2950-2850 cm⁻¹ range.

-

Amide I Band (C=O Stretching): This is one of the most prominent and characteristic peaks in the spectrum of an amide.[10][11][12] For secondary amides, the C=O stretching vibration (Amide I band) is a strong absorption typically found between 1700 cm⁻¹ and 1630 cm⁻¹ .[4][13] The exact position is influenced by factors such as hydrogen bonding and conjugation.[3][10]

-

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring results in a series of bands of variable intensity in the 1620-1400 cm⁻¹ region.[9] Typically, two to four peaks can be observed, with prominent ones often appearing near 1600 cm⁻¹ and 1500 cm⁻¹ .[5][6]

The Fingerprint Region: A Unique Identifier

This region contains a complex series of absorptions arising from bending vibrations and skeletal vibrations of the molecule. While individual peak assignments can be challenging, the overall pattern in this region is unique to the compound.

-

Amide II Band (N-H Bending): This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[12][14] For secondary amides, it appears as a strong band in the 1570-1515 cm⁻¹ region.[3]

-

C-H Bending Vibrations:

-

In-plane bending of the aromatic C-H bonds can be found in the 1300-1000 cm⁻¹ range, though these are often weak and may overlap with other absorptions.[9]

-

Out-of-plane (oop) C-H bending vibrations are particularly diagnostic of the substitution pattern on the aromatic ring.[5][6][15][16][17][18] For a 1,2,4-trisubstituted benzene ring, strong absorptions are expected in the 900-675 cm⁻¹ region.[7][8] Specifically, bands in the range of 830-780 cm⁻¹ and 900-870 cm⁻¹ are characteristic of this substitution pattern.[5][6]

-

-

C-N Stretching: The stretching vibration of the C-N bond in the amide group can be found in the 1335-1250 cm⁻¹ range for aromatic amines.[19]

-

Halogen Stretching Vibrations:

Summary of Expected IR Absorptions

The following table summarizes the key vibrational modes and their expected absorption ranges for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3370-3170 | Medium | N-H Stretch | Secondary Amide |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch | Aromatic Ring |

| 2950-2850 | Weak-Medium | Aliphatic C-H Stretch | Methyl Group |

| 1700-1630 | Strong | C=O Stretch (Amide I) | Secondary Amide |

| 1620-1400 | Variable | C=C Stretch | Aromatic Ring |

| 1570-1515 | Strong | N-H Bend (Amide II) | Secondary Amide |

| 1335-1250 | Medium | C-N Stretch | Amide |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Benzene |

| 850-550 | Strong | C-Cl Stretch | Aryl Halide |

| 690-515 | Medium-Strong | C-Br Stretch | Aryl Halide |

Visualizing the Process and Structure

To further clarify the concepts discussed, the following diagrams illustrate the molecular structure and the analytical workflow.

Caption: Molecular structure of this compound.

Caption: Workflow for IR spectrum analysis.

Conclusion: A Powerful Tool for Structural Verification

The infrared spectrum of this compound provides a wealth of information that is critical for its identification and characterization. By systematically analyzing the functional group and fingerprint regions, researchers can confidently confirm the presence of the secondary amide, the 1,2,4-trisubstituted aromatic ring, and the halogen substituents. This in-depth understanding of its vibrational properties is essential for quality control in manufacturing, for studying its interactions in biological systems, and for ensuring the integrity of this compound in pharmaceutical research and development.

References

- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.

- Lin, I-C., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8636–8644. [Link]

- LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts.

- Tokmakoff, A., et al. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. DSpace@MIT.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- Hauser, K., et al. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv. [Link]

- University of Calgary. (n.d.). Amide infrared spectra. In Chemistry.

- University of California, Los Angeles. (n.d.). IR Absorption Table.

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

- Alhazmi, H. A., et al. (n.d.). Amide I and Amide II band vibrations in the infrared spectrum of BSA protein. ResearchGate.

- Katritzky, A. R., & Jones, R. A. (2025, August 7). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society. [Link]

- Tokmakoff, A., et al. (n.d.). Amide I′−II′ 2D IR Spectroscopy Provides Enhanced Protein Secondary Structural Sensitivity. Journal of the American Chemical Society. [Link]

- Margoshes, M., & Fassel, V. (1955). The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

- Química Organica.org. (n.d.). IR Spectrum: Aromatics.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. In Chemistry LibreTexts.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- LibreTexts. (n.d.). Charateristic IR Absorption of Benzene Derivatives.

- LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts.

- Illinois State University. (2015). Infrared Spectroscopy.

- Proprep. (n.d.). Compare the IR spectrum for benzene with that of its substituted derivatives to understand the effect of substitution on aromatic compounds.

- PubChem. (n.d.). N-(4-Bromophenyl)-2-chloroacetamide.

- PubChem. (n.d.). This compound.

- Unknown. (n.d.). IR Spectrum analysis of p-bromoacetanilide: Spectrum recorded in solution using CCl4 solvent Explanation.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

- University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions.

- ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and....

- University of California, Santa Cruz. (n.d.). IR Tables.

- Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I.

- Unknown. (n.d.). The features of IR spectrum.

- PubChem. (n.d.). 4'-Bromo-2'-chloroacetanilide.

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. researchgate.net [researchgate.net]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. biorxiv.org [biorxiv.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. IR Spectrum: Aromatics [quimicaorganica.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Charateristic IR Absorption of Benzene Derivatives [ns1.almerja.com]

- 19. orgchemboulder.com [orgchemboulder.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of N-(2-bromo-4-chlorophenyl)acetamide

Abstract

This technical guide provides a comprehensive examination of the crystal structure of N-(2-bromo-4-chlorophenyl)acetamide, a halogenated aromatic amide of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages expert analysis of closely related compounds to predict and elaborate on its likely solid-state architecture. By synthesizing data from analogous structures, we present a detailed methodology for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and the interpretation of crystallographic data for this class of compounds.

Introduction: The Significance of Halogenated Acetanilides

This compound belongs to the acetanilide class of organic compounds, which are characterized by an acetamide group linked to a phenyl ring. The presence of halogen substituents, in this case, bromine and chlorine, on the aromatic ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and potential for intermolecular interactions. These characteristics are of paramount importance in drug design and materials engineering, where precise control over molecular conformation and crystal packing can dictate a compound's efficacy and performance.

The study of the crystal structure of molecules like this compound provides invaluable insights into:

-

Molecular Conformation: Understanding the three-dimensional arrangement of atoms and the torsion angles within the molecule.

-

Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal packing.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with distinct physical properties.

This guide will walk through the essential experimental and analytical steps to determine and understand the crystal structure of the title compound, drawing parallels from established crystallographic reports of similar molecules.

Synthesis and Crystallization: From Precursors to Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Protocol

The synthesis of this compound can be readily achieved through the acylation of 2-bromo-4-chloroaniline with an acetylating agent. A common and effective method involves the use of acetyl chloride or acetic anhydride.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-bromo-4-chloroaniline (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 eq.) at 0 °C under an inert atmosphere.

-

Acylation: Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography.

-

Workup: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

A similar synthetic approach is documented for related compounds, such as the synthesis of N-(4-bromophenyl)-2-chloroacetamide from 4-bromoaniline and 2-chloroacetyl chloride[1].

Crystallization Strategy

The growth of single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical. For acetanilides, slow evaporation of a solution is a commonly successful method.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of dichloromethane and hexane) at a slightly elevated temperature.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial at room temperature. Slow evaporation of the solvent over several days to weeks should yield single crystals.

The crystallization of related compounds like 2-bromo-N-(4-bromophenyl)acetamide has been successfully achieved by the slow evaporation of an ethanolic solution[2].

Crystal Structure Determination: An In-Depth Workflow

The determination of the molecular and crystal structure from a single crystal is performed using X-ray diffraction. The following workflow outlines the standard procedure.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a radiation source (commonly Mo Kα or Cu Kα) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data are integrated and scaled to obtain a set of structure factors. The initial crystal structure is typically solved using direct methods or Patterson methods. This initial model is then refined using a full-matrix least-squares method on F². Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Predicted Crystal Structure and Molecular Features of this compound

Based on the crystal structures of analogous compounds such as 2-bromo-N-(2-chlorophenyl)acetamide and 2-bromo-N-(4-bromophenyl)acetamide, we can predict the key structural features of this compound.[2][3]

Molecular Conformation

The molecule is expected to be largely planar, particularly the phenyl ring and the acetamide group. A key conformational feature is the relative orientation of the N-H bond of the amide group with respect to the carbonyl group and the substituents on the phenyl ring. In many related structures, the N-H bond is found to be anti to the C=O bond.[2] The presence of the ortho-bromo substituent will likely induce some steric hindrance, potentially leading to a slight twisting of the acetamide group relative to the phenyl ring.

Figure 2: 2D representation of this compound.

Intermolecular Interactions and Crystal Packing

The crystal packing is expected to be dominated by N-H···O hydrogen bonds, a characteristic feature of secondary amides. These hydrogen bonds would link the molecules into chains or sheets. In the crystal structure of 2-bromo-N-(4-bromophenyl)acetamide, molecules are linked into supramolecular chains along the c-axis by N-H···O hydrogen bonds[2]. A similar arrangement is anticipated for the title compound.

Furthermore, weaker interactions such as C-H···π, halogen-halogen (Br···Cl, Br···Br, Cl···Cl), and C-H···halogen interactions are also likely to play a significant role in stabilizing the crystal lattice.

Predicted Crystallographic Data

While the precise unit cell parameters and space group can only be determined experimentally, we can anticipate the compound to crystallize in one of the common centrosymmetric space groups for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic). The table below summarizes the kind of quantitative data that would be obtained from a full crystallographic study, with placeholder values for illustration.

| Parameter | Predicted Value/Type | Significance |

| Chemical Formula | C₈H₇BrClNO | Defines the elemental composition. |

| Molecular Weight | 248.50 g/mol | Mass of one mole of the substance.[4] |